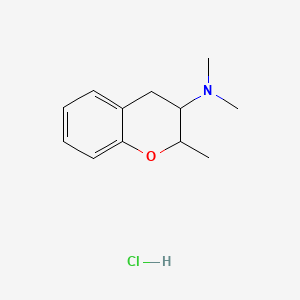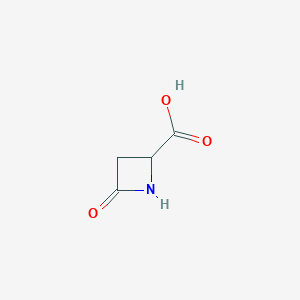![molecular formula C18H32O16 B1228981 2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal CAS No. 25193-53-7](/img/structure/B1228981.png)
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal is a mildly sweet oligosaccharide composed of three glucose units linked by 1–4 and 1–6 glycosidic bonds . It is found in various natural sources, including Chinese rice wine and honey . This compound has gained attention for its potential as a prebiotic, promoting the growth of beneficial gut bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal can be synthesized through enzymatic reactions involving pullulan hydrolases, which break down pullulan into panose . The reaction conditions typically involve the use of immobilized enzymes to enhance the efficiency and yield of the process .
Industrial Production Methods
Industrial production of this compound involves the use of enzymatic reactors, either in batch or fed-batch processes . The fed-batch process has been optimized to achieve higher yields, with an optimum production rate of 11.23 g/L/h .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal undergoes various chemical reactions, including glycosylation, oxidation, and reduction . These reactions are fundamental in carbohydrate chemistry and help in understanding the behavior of oligosaccharides .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include magnesium oxide nanoparticles for surface-assisted laser desorption-ionization time-of-flight mass spectrometry (SALDI-MS) and sodium hydroxide/sodium acetate for ion chromatography .
Major Products Formed
The major products formed from the reactions of this compound include various glycosylated derivatives and oxidized forms, which are useful in analytical and preparative chemistry .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal has a wide range of scientific research applications:
Chemistry: Used as an analytical standard in various chromatographic and spectrometric techniques.
Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Medicine: Potential use in developing non-cariogenic sweeteners and prebiotic supplements.
Industry: Utilized in the food industry as a mildly sweet additive and in the production of functional foods.
Mecanismo De Acción
2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal exerts its effects primarily through its prebiotic properties. It stimulates the growth of beneficial microorganisms such as lactobacillus and bifidobacteria while inhibiting the growth of harmful bacteria like Escherichia coli and Salmonella . The molecular targets and pathways involved include the modulation of gut microbiota composition and activity .
Comparación Con Compuestos Similares
Similar Compounds
Isopanose: Another oligosaccharide with similar prebiotic properties.
Maltotriose: Composed of three glucose units but linked differently, affecting its sweetness and digestibility.
Uniqueness of 2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
This compound is unique due to its specific glycosidic linkages (1–4 and 1–6), which confer distinct prebiotic properties and make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(22)9(24)16(6(23)2-20)34-18-15(30)13(28)11(26)8(33-18)4-31-17-14(29)12(27)10(25)7(3-21)32-17/h1,5-18,20-30H,2-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLAHGAZPPEVDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398748 |
Source


|
| Record name | AC1N2IJN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25193-53-7 |
Source


|
| Record name | AC1N2IJN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-chlorophenyl)-2-thiazolyl]-N-[3-(diethylamino)propyl]-2-furancarboxamide](/img/structure/B1228908.png)

![2-Cyclopentyl-4-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-9-methyl-1-pyrido[3,4-b]indolone](/img/structure/B1228913.png)

![N-(3-methoxypropyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide](/img/structure/B1228916.png)
![2-(1-ethyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-[4-(2-furanyl)butan-2-yl]propanamide](/img/structure/B1228917.png)


![N,N-diethyl-3-[(4-fluorophenyl)sulfonylamino]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1228921.png)

![8,9-Dichloro-1,2,3,4,4a,6-hexahydropyrazino[1,2-a]quinoxalin-5-one](/img/structure/B1228924.png)
